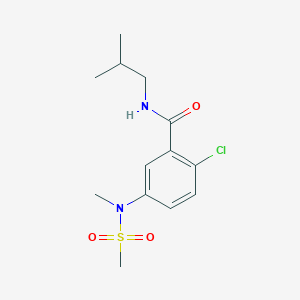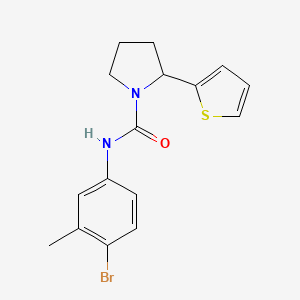
2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE
Overview
Description
2-Chloro-5-(N-methylmethanesulfonamido)-N-(2-methylpropyl)benzamide is an organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with a chloro group, a sulfonamide group, and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(N-methylmethanesulfonamido)-N-(2-methylpropyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Chlorination: The amine group is then chlorinated to introduce the chloro substituent.
Sulfonamidation: The amine group is converted to a sulfonamide group using methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(N-methylmethanesulfonamido)-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Hydrolysis: Carboxylic acids and amines from the breakdown of the amide bond.
Scientific Research Applications
2-Chloro-5-(N-methylmethanesulfonamido)-N-(2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(N-methylmethanesulfonamido)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The chloro and sulfonamide groups are key functional groups that interact with enzymes and receptors, potentially inhibiting their activity. The isobutyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(N-methylsulfonamido)benzamide: Lacks the isobutyl group.
5-Chloro-2-methyl-2H-isothiazol-3-one: Contains a different core structure.
N-(2-Methylpropyl)-2-chloro-5-nitrobenzamide: Contains a nitro group instead of a sulfonamide group.
Uniqueness
2-Chloro-5-(N-methylmethanesulfonamido)-N-(2-methylpropyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the isobutyl group further distinguishes it from similar compounds, potentially enhancing its properties and applications.
Properties
IUPAC Name |
2-chloro-5-[methyl(methylsulfonyl)amino]-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-9(2)8-15-13(17)11-7-10(5-6-12(11)14)16(3)20(4,18)19/h5-7,9H,8H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBBBFDZYDBLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)N(C)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4477331.png)
![ethyl 4-({[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4477335.png)
![N-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B4477336.png)
![3-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4477353.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4477363.png)
![1-(ETHANESULFONYL)-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4477372.png)
![3,4,5-trimethoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B4477375.png)
![2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE](/img/structure/B4477380.png)
![3-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4477397.png)
![7-cycloheptyl-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4477405.png)
![1-[2-(4-quinolinylamino)phenyl]ethanone](/img/structure/B4477410.png)
![N-(3-methylphenyl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide](/img/structure/B4477418.png)

![5-(3-methoxyphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4477422.png)
